molecular formula C16H20N6O B2848077 1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile CAS No. 459153-42-5

1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile

Cat. No.: B2848077
CAS No.: 459153-42-5
M. Wt: 312.377
InChI Key: HDSGBFAXQQJPRM-UHFFFAOYSA-N
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Description

1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is a complex organic compound with the molecular formula C16H20N6O. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, ether, and nitrile groups

Preparation Methods

The synthesis of 1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core. One common synthetic route includes the following steps:

  • Formation of the Naphthyridine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones.

  • Introduction of Ethoxy Group: : The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base.

  • Attachment of Piperidin-1-yl Group: : The piperidin-1-yl group is introduced through nucleophilic substitution reactions.

  • Introduction of Amino Groups: : The amino groups are introduced through nitration followed by reduction processes.

  • Introduction of Carbonitrile Group: : The carbonitrile group is introduced through a dehydration reaction of the corresponding amine.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are common, often involving the replacement of a leaving group with a nucleophile.

  • Condensation: : Condensation reactions can be used to form larger molecules by combining two or more smaller molecules.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, inhibiting or activating biological processes, and modulating cellular functions. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,8-Diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is unique due to its specific structural features and functional groups. Similar compounds include:

  • Naphthyridines: : Other naphthyridine derivatives with different substituents and functional groups.

  • Piperidines: : Compounds containing the piperidin-1-yl group in various positions and with different substituents.

  • Amines: : Compounds with amino groups in different positions and configurations.

These similar compounds may have different properties and applications, highlighting the uniqueness of this compound in its specific uses.

Properties

IUPAC Name

1,8-diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-2-23-12-8-10-11(9-17)16(22-6-4-3-5-7-22)21-15(19)13(10)14(18)20-12/h8H,2-7H2,1H3,(H2,18,20)(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSGBFAXQQJPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCCCC3)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327506
Record name 1,8-diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14746699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459153-42-5
Record name 1,8-diamino-6-ethoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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